MFCD00711831
Description
MFCD00711831 is a chemical compound identified by its MDL number, which serves as a unique identifier for its commercial and research use. Such compounds are typically evaluated based on molecular weight, solubility, bioavailability, and safety profiles, which are critical for industrial and pharmaceutical applications .
For instance, compounds with similar MDL identifiers (e.g., MFCD26960659 in ) often exhibit molecular formulas such as C21H31N3O3, with a molecular weight of 373.49 g/mol and properties like a topological polar surface area (TPSA) of 66.8 Ų and moderate solubility (Log S ≈ -4.2) .
Properties
IUPAC Name |
3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-4-2-1-3-7(8)5-11-14-10-13-9(17)6-12-15-10/h1-6,16H,(H2,13,14,15,17)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGJBLIIKJAGO-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD00711831 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
MFCD00711831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Scientific Research Applications
MFCD00711831 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD00711831 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Table 1: Physicochemical Properties
Key Findings:
Structural Similarities :
- CAS 1761-61-1 shares a brominated aromatic structure, which is common in intermediates for pharmaceuticals and agrochemicals. Its moderate Log Po/w (1.5 ) indicates better lipid solubility than CAS 54013-06-8 but lower than this compound .
- CAS 54013-06-8 features a pyrazine-carboxylate backbone, contributing to its higher TPSA (85.1 Ų ) and hydrogen bond capacity, enhancing its solubility in polar solvents .
Functional Differences :
- This compound and CAS 1761-61-1 both show oral toxicity risks (H302), limiting their use in consumer products without stringent safety protocols .
- CAS 54013-06-8 exhibits superior bioavailability (0.85 ) due to its smaller molecular weight and optimized Log Po/w, making it a candidate for oral drug formulations .
Synthetic Accessibility :
- CAS 54013-06-8 can be synthesized using green chemistry principles (e.g., A-FGO catalysts), reducing environmental impact compared to traditional methods for this compound .
Research Implications and Limitations
While this analysis leverages data from analogous compounds, direct experimental data for this compound remains scarce. Future studies should prioritize:
- Structural Elucidation : X-ray crystallography or NMR to confirm the hypothesized structure.
- Expanded Safety Profiling : Acute and chronic toxicity studies to refine hazard classifications .
- Application-Specific Trials : Testing this compound in targeted drug delivery systems, given its inferred balance between solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
